molecular formula C11H13ClFN3 B12226989 N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12226989
M. Wt: 241.69 g/mol
InChI Key: LOQVWLIDPWQOQF-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a methylpyrazol amine structure, with the addition of a hydrochloride group enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzyl chloride with 1-methylpyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazol amine structure facilitates its interaction with biological pathways. This compound may inhibit or activate specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine
  • N-[(3-chlorophenyl)methyl]-1-methylpyrazol-4-amine
  • N-[(3-bromophenyl)methyl]-1-methylpyrazol-4-amine

Uniqueness

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9;/h2-5,7-8,13H,6H2,1H3;1H

InChI Key

LOQVWLIDPWQOQF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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